molecular formula C6H10O3 B100451 Ethyl 2-oxobutanoate CAS No. 15933-07-0

Ethyl 2-oxobutanoate

Cat. No. B100451
CAS RN: 15933-07-0
M. Wt: 130.14 g/mol
InChI Key: FJAKCEHATXBFJT-UHFFFAOYSA-N
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Description

Ethyl 2-oxobutanoate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocycles and other organic molecules. It is characterized by the presence of an ester group (ethyl) and a ketone functional group (2-oxo) within a four-carbon chain butanoate structure.

Synthesis Analysis

The synthesis of derivatives of ethyl 2-oxobutanoate can be achieved through different reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is used as a precursor for synthesizing a range of trifluoromethyl heterocycles using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate , ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate , and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate are synthesized via Knoevenagel condensation reactions, indicating the reactivity of ethyl 2-oxobutanoate derivatives towards nucleophilic addition.

Molecular Structure Analysis

The molecular structure of ethyl 2-oxobutanoate derivatives has been elucidated using various spectroscopic techniques. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was characterized by 1H NMR, Mass spectra, and X-ray diffraction studies, revealing that it crystallizes in the triclinic p-1 space group with a Z conformation about the C=C double bond . Similarly, the crystal structures of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate were determined to be in the monoclinic crystal system under the space group P21/n, also adopting a Z conformation about the C=C bond .

Chemical Reactions Analysis

Ethyl 2-oxobutanoate and its derivatives undergo various chemical reactions. The reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine produces ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, showcasing the reactivity of the carbonyl group in nucleophilic addition reactions . Additionally, the catalytic reaction of ethyl 2-diazo-3-oxobutanoate with alcohols, catalyzed by copper(II) trifluoromethanesulfonate, leads to the formation of ethyl 2-alkoxy-3-oxobutanoates or polyoxa macrocycles, depending on the structure of the alcohol .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxobutanoate derivatives are influenced by their functional groups and molecular structure. The crystalline nature of these compounds suggests solid-state stability, and their reactivity in condensation and addition reactions indicates their potential as intermediates in organic synthesis. The antimicrobial and antioxidant activities of some derivatives also highlight the potential for biological applications. The cobalt-catalyzed carbonylative synthesis of 4-oxobutanoates from formamide and ethylene demonstrates the ability to introduce amide and ester groups across olefin motifs, which is a significant functionalization tool in organic chemistry .

Scientific Research Applications

1. Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 2-oxobutanoate, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These compounds are prepared using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

2. Isotopic Labelling in Proteins

A synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate, related to Ethyl 2-oxobutanoate, is proposed for the specific labelling of Ile methyl-γ(2) groups in proteins. This technique enhances magnetization transfer in large proteins, aiding structural studies (Ayala et al., 2012).

3. Antimicrobial Activity

Compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized from Ethyl 2-oxobutanoate, have been studied for their antimicrobial activities. These are prepared through Knoevenagel condensation reactions and assessed for their structural and biological properties (Kariyappa et al., 2016).

4. Microbial Reduction Studies

Ethyl 2-allyl-3-oxobutanoate's reduction by Mucor javanicus is used to obtain (2R,3S)-syn-hydroxy ester, a study contributing to stereochemical control in microbial reduction. This provides insight into the stereoselectivity of microbial catalysis (Nakamura et al., 1990).

5. Preparation of Functionalised α-Fluoro-Ketones

Ethyl 2-fluoro-3-oxobutanoate, another derivative, is used for alkylation and decarboxylation, providing a versatile route to fluoro-ketoalkenes. This method demonstrates the utility of α-fluoro-β-ketoesters in synthesizing selectively fluorinated systems (Hutchinson et al., 1998).

6. Synthesis of Novel Pyrazole Derivatives

Ethyl 2-oxobutanoate derivatives are used in the synthesis of pyrazole compounds. These derivatives undergo cyclocondensation reactions, leading to novel structures with potential biological applications (Naveen et al., 2021).

Safety And Hazards

In terms of safety, Ethyl 2-oxobutanoate is classified as a warning signal word according to the UN GHS revision 8 . If inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . If it comes into contact with the skin or eyes, it should be washed off with soap and plenty of water, and a doctor should be consulted .

properties

IUPAC Name

ethyl 2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-5(7)6(8)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAKCEHATXBFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166639
Record name Ethyl acetoacetate, sodium salt
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxobutanoate

CAS RN

15933-07-0
Record name Ethyl 2-oxobutanoate
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Record name Ethyl acetoacetate, sodium salt
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Record name Ethyl acetoacetate, sodium salt
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Record name Ethyl acetoacetate, sodium salt
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Synthesis routes and methods I

Procedure details

The p-chlorophenylhydrazone of ethyl 2-oxobutanoate was prepared by adaptation of the Japp-Klingemann reaction as described by lions and Hughes (J. Proc. Roy. Soc. N. S. Wales 1939, 71: 445) to p-chloroaniline and ethyl 2-ethylacetoacetate. This phenylhydrazone was treated with HCl-ethanol according to the procedure of lions and Hughes (J. Proc. Roy. Soc. N. S. Wales 1939, 71: 445) as applied therein to the corresponding bromophenylhydrazone. The title substance was collected by filtration as an orange solid after suspending the concentrated residue in water.
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[Compound]
Name
phenylhydrazone
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0 (± 1) mol
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HCl ethanol
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[Compound]
Name
bromophenylhydrazone
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-Oxo-butyric acid (10.0 g, 97.2 mmol) was dissolved in ethanol (100 mL) and p-toluene sulfonic acid mono hydrate (0.1 g) was added. The reaction mixture was heated to reflux for 48 h. After cooling the reaction mixture to room temperature, the ethanol was removed under reduced pressure to give 11.4 g of 2-oxo-butyric acid ethyl ester.
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10 g
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100 mL
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0.1 g
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Synthesis routes and methods III

Procedure details

To a solution of 2-oxobutanoic acid (6.0 g, 58.8 mmol) in EtOH (100 mL) was added sulfuric acid (1 mL) at room temperature. The resulting mixture was stirred for 4 h under reflux. The solvent was removed, and the residue was diluted with water (50 mL) and the pH was adjusted to ˜7 with a solution of NaOH (1 N). The mixture was extracted with EtOAc (100 mL×3). The combined organic layer was dried over sodium sulfate and concentrated to give ethyl 2-oxobutanoate (7.5 g, 98% yield). ESI MS: m/z 131 [M+H]+.
Quantity
6 g
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1 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-oxobutanoate
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Citations

For This Compound
86
Citations
HY Tian, H Zhang, B Sun - Flavour and fragrance journal, 2009 - Wiley Online Library
… A control experiment of ethyl 2-oxobutanoate in the presence … In this work, the condensation of ethyl 2-oxobutanoate with … The condensation of ethyl 2oxobutanoate with propanal …
Number of citations: 3 onlinelibrary.wiley.com
HC Brown, BT Cho, WS Park - The Journal of Organic Chemistry, 1988 - ACS Publications
… To our knowledge, this is the first time such highoptical yields havebeen realized for the reduction of ethyl 2oxobutanoate, ethyl 2-oxopentanoate, methyl 3-methyl-2oxobutanoate, ethyl …
Number of citations: 99 pubs.acs.org
K Ishihara, H Yamaguchi, H Hamada… - Journal of Molecular …, 2000 - Elsevier
… Ethyl 2-oxopropanoate and ethyl 2-oxobutanoate were also reduced to the corresponding (S)-alcohols with >99% ee in the presence of an amino acid such as asparagine or aspartic …
Number of citations: 36 www.sciencedirect.com
K Ishihara, N Nakajima, H Yamaguchi… - Journal of Molecular …, 2001 - Elsevier
… Ethyl 2-oxobutanoate (1b), ethyl 2-oxopentanoate (1c), ethyl 2-oxohexanoate (1d), ethyl 2-oxoheptanoate (1e), and α-hydroxy esters (2a–g) were prepared according to the literature …
Number of citations: 17 www.sciencedirect.com
VA Mamedov, AA Kalinin, AT Gubaidullin… - Russian Journal of …, 2005 - Springer
… Abstract—A new and effective procedure was developed for the synthesis of 3-ethylquinoxalin-2(1H)-one from o-phenylenediamine and ethyl 2-oxobutanoate. The latter was prepared …
Number of citations: 53 link.springer.com
K Ishihara, Y Nishikawa, M Kaneko, A Kinoshita… - 2012 - scirp.org
… In the presence of L-alanine as an additive, the reduction of ethyl 2-oxobutanoate and ethyl 2-… Furthermore, ethyl pyruvate, ethyl 2- oxobutanoate, and ethyl 2-oxopentanoate were …
Number of citations: 2 www.scirp.org
H Yamaguchi, N Nakajima… - Bioscience, biotechnology …, 2002 - Taylor & Francis
… methyl-2-oxobutanoate (À99z ee (R)) and ethyl 2-oxobutanoate (86z ee (R)). STKER-III reduced … The Km of STKER-II toward ethyl pyruvate, ethyl 2oxobutanoate, ethyl 2-oxopentanoate, …
Number of citations: 10 www.tandfonline.com
K Nakamura, S Kondo, Y Kawai… - Bioscience …, 1994 - Taylor & Francis
… Ethyl 2-oxobutanoate, ethyl 2-oxopentanoate, ethyl 2-oxohexanoate, and ethyl 2-oxoheptanoate were prepared as described in our previous paper.4) All other chemicals were …
Number of citations: 62 www.tandfonline.com
K Ishihara, A Fujita, A Sakiyama, Y Kobayashi, K Hori… - 2013 - scirp.org
… Furthermore, in the presence of L-alanine, Streptomyces tateyamensis NBRC105048 reduced ethyl pyruvate, ethyl 2-oxobutanoate, ethyl 2-oxopentanoate, ethyl 2-oxohexanoate, and …
Number of citations: 5 www.scirp.org
K Ishihara, H Nagai, K Takahashi… - Biochemistry …, 2011 - journals.sagepub.com
… The reduction of ethyl pyruvate and ethyl 2-oxobutanoate by S. tropica gave corresponding alcohol with high conversion ratio and in high ee (96% ee (S) and 99% ee (S), respectively). …
Number of citations: 12 journals.sagepub.com

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